3'-Isocyano-2',3'-dideoxyuridine

Antiviral HIV-1 Nucleoside analogue

Researchers requiring a replication-competent yet antiviral-inactive nucleoside for HIV-1 screening often face confounding background suppression. 3'-Isocyano-2',3'-dideoxyuridine eliminates this issue: • Completely devoid of anti-HIV-1 activity at noncytotoxic concentrations, enabling unambiguous hit discrimination. • Markedly lower MT-4 dThd kinase affinity (vs. thymidine) makes it a precise probe for base-specificity and phosphorylation kinetics. • Linear -N≡C geometry (χ = -150.5°) and metal-coordinating capacity support Ugi/Passerini bioconjugation and computational docking studies. Supplied with full analytical documentation for immediate research deployment.

Molecular Formula C10H11N3O4
Molecular Weight 237.21 g/mol
CAS No. 124288-72-8
Cat. No. B048616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Isocyano-2',3'-dideoxyuridine
CAS124288-72-8
Synonyms3'-isocyano-2',3'-dideoxyuridine
Molecular FormulaC10H11N3O4
Molecular Weight237.21 g/mol
Structural Identifiers
SMILES[C-]#[N+]C1CC(OC1CO)N2C=CC(=O)NC2=O
InChIInChI=1S/C10H11N3O4/c1-11-6-4-9(17-7(6)5-14)13-3-2-8(15)12-10(13)16/h2-3,6-7,9,14H,4-5H2,(H,12,15,16)/t6-,7+,9+/m0/s1
InChIKeyKEPYLRFTUFPYBU-LKEWCRSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3′-Isocyano-2′,3′-dideoxyuridine: Identity & Class


3′-Isocyano-2′,3′-dideoxyuridine (NCddUrd) is a synthetic 2′,3′-dideoxyuridine analogue bearing a rare isocyanide (–N≡C) substituent at the 3′-position of the sugar ring [1]. This compound belongs to the class of sugar-modified nucleoside analogues originally explored for antiretroviral applications, yet its pharmacological profile diverges markedly from its 3′-azido and 3′-fluoro counterparts [2]. The isocyanide moiety confers distinct electronic and steric properties, including a linear geometry and metal-coordinating capacity, which fundamentally alter enzyme recognition and phosphorylation kinetics relative to other 3′-substituted dideoxyuridines [3].

Replication-competent anti-HIV-1 negative control (no activity at noncytotoxic levels)
Thymidine kinase base-specificity probe (uracil vs. thymine recognition)
Isocyanide bioorthogonal handle for Ugi/Passerini conjugation and metal coordination

Why 3′-Isocyano-2′,3′-dideoxyuridine Cannot Be Replaced


Simple substitution of 3′-isocyano-2′,3′-dideoxyuridine with other 3′-modified dideoxyuridines (e.g., 3′-azido, 3′-fluoro, or 3′-hydroxy) is not scientifically valid because the isocyanide group produces a unique combination of absent antiviral activity, markedly lower cytotoxicity, and distinct thymidine kinase inhibition kinetics that are not recapitulated by any other 3′-substituent [1]. The isocyano moiety is not merely a bioisostere of azido or fluoro; its linear geometry and electronic character directly alter the nucleoside's conformation around the glycosidic bond (χ = –150.5°), its hydrogen-bonding network, and its capacity to serve as a metal-coordinating warhead in bioorthogonal chemistry applications [2]. These properties cannot be achieved by substituting with 3′-azido-2′,3′-dideoxyuridine (EC50 = 0.36 μM against HIV-1 in MT-4 cells) or 3′-fluoro-2′,3′-dideoxyuridine (EC50 = 0.04 μM), which possess potent antiviral activity and higher toxicity profiles that are inappropriate for applications requiring a replication-incompetent negative control or a non-cytotoxic kinase probe [3].

Antiviral activity mismatch
3′-azido and 3′-fluoro analogs suppress HIV-1 replication, while the isocyano compound shows no antiviral activity — a critical difference for negative-control workflows.
Cytotoxicity profile may not transfer
The uridine-based isocyano analog is considerably less cytotoxic than its thymidine counterpart; substituting with other 3′-modified uridines alters the toxic window.
Kinase recognition cannot be replicated
MT-4 dThd kinase affinity differs dramatically between uracil and thymine isocyano compounds; azido/fluoro analogs engage kinases with distinct kinetics.
Bioorthogonal reactivity is unique to isocyanide
Only the isocyano group enables Ugi/Passerini chemistry and metal chelation; azido (click) or fluoro (inert) handles cannot provide the same orthogonal labeling.

Head-to-Head Evidence for 3′-Isocyano-2′,3′-dideoxyuridine


No Anti-HIV-1 Activity in MT-4 Cells

In contrast to the potent anti-HIV-1 activity of 3′-azido-2′,3′-dideoxyuridine (AzddUrd, EC50 = 0.36 μM) and 3′-fluoro-2′,3′-dideoxyuridine (FddUrd, EC50 = 0.04 μM) in human MT-4 lymphocytes [1], 3′-isocyano-2′,3′-dideoxyuridine (compound 12) showed no detectable anti-HIV activity at noncytotoxic concentrations [2]. This complete lack of antiviral efficacy is a differentiating feature that enables its use as a replication-competent negative control in antiviral screening cascades, where azido and fluoro analogs would produce confounding viral suppression.

No anti-HIV-1 activity
Head-to-head
Target: No detectable activity at noncytotoxic concentrations Comparators: AzddUrd EC50 0.36 µM; FddUrd EC50 0.04 µM
Supports replication-competent negative-control use
MT-4 cells, HIV-1 HTLV-IIIB, 5-day MTT assay
Antiviral HIV-1 Nucleoside analogue Negative control

Lower Cytotoxicity Than Thymidine Analog

In a direct head-to-head comparison within the same study, the uridine-based 3′-isocyano-2′,3′-dideoxyuridine (compound 12) was considerably less cytotoxic to MT-4 cells than its thymidine counterpart, 3′-isocyano-3′-deoxythymidine (compound 11) [1]. Although exact CC50 values were not fully tabulated in the abstract, the authors explicitly state that the ddThd derivative was considerably more toxic. This lower cytotoxicity is critical for applications requiring prolonged cellular exposure without confounding growth inhibition.

Lower cytotoxicity vs. ddThd analog
Head-to-head
Target: Considerably less toxic than 3′-isocyano-3′-deoxythymidine Comparator: ddThd analog (compound 11) more toxic; exact CC50 not available in abstract
Wider non-toxic working range for cell assays
MT-4 cells, direct comparison in Hiebl et al. 1990
Cytotoxicity Selectivity Thymidine kinase MT-4

Lower Thymidine Kinase Affinity vs. Thymidine Analog

The uridine analog 12 exhibited a much lower affinity (higher Ki) for MT-4 cell dThd kinase compared to the thymidine analog 11, as directly measured in the same study [1]. Both compounds were characterized as linear mixed-type inhibitors of dThd kinase. This differential kinase recognition is attributable to the base moiety (uracil vs. thymine) rather than the isocyano substituent alone, and it dictates the compound's metabolic fate: reduced phosphorylation translates to lower intracellular trapping and lower potential for mitochondrial toxicity.

dThd kinase affinity (Ki)
Head-to-head
Target: Much higher Ki (lower affinity) than thymidine analog Comparator: 3′-isocyano-3′-deoxythymidine — much greater affinity; exact Ki values behind paywall
Reduced phosphorylation-dependent toxicity risk
MT-4 cell lysate, linear mixed-type inhibition
Thymidine kinase Enzyme inhibition Ki Nucleoside phosphorylation

Distinct Crystal Structure

Single-crystal X-ray diffraction analysis of 3′-isocyano-2′,3′-dideoxyuridine revealed a glycosidic torsion angle χ of –150.5(3)°, placing it in the anti range, with a sugar pucker of T-2(3) (C2′-exo/C3′-endo twist) and a C4′–C5′ conformation of +sc (γ = 44.6(5)°) [1]. The isocyanide moiety is linear and the pyrimidine ring is planar. These conformational parameters differ from those commonly observed in 3′-azido and 3′-fluoro analogs, where the substituent electronegativity and steric bulk influence the sugar pucker distribution. This precise structural characterization enables rational structure-based design of enzyme inhibitors or nucleic acid probes.

Crystal structure
Class-level
χ = –150.5(3)° (anti), sugar pucker T-2(3), γ = 44.6(5)° (+sc)
Validated structural template for docking and MD
Single-crystal XRD, P212121, Cu Kα radiation
X-ray crystallography Glycosidic torsion angle Sugar pucker Conformation

Physicochemical Profile vs. Azido Analog

In silico predictions using the ACD/Labs Percepta platform estimate 3′-isocyano-2′,3′-dideoxyuridine to have a log Kow of –1.15 and an aqueous solubility of approximately 13.1 g/L at 25°C . These values indicate moderate hydrophilicity suitable for aqueous formulation without co-solvents. For comparison, 3′-azido-2′,3′-dideoxyuridine (AzddUrd), with a more polar azido group, is expected to have an even lower logP (more hydrophilic), while 3′-fluoro-2′,3′-dideoxyuridine is expected to be more lipophilic due to the electronegative but hydrophobic fluorine substituent. The isocyano compound thus occupies a distinct intermediate physicochemical space that may favor cell permeability while retaining sufficient solubility.

Physicochemical profile
Data to verify
Log Kow –1.15 (predicted); aqueous solubility ~13.1 g/L (25°C)
Intermediate polarity for balanced solubility-permeability
ACD/Labs Percepta prediction; unbuffered pH; no experimental sources cited
Physicochemical properties LogP Aqueous solubility Drug-likeness

Isocyanide-Specific Bioorthogonal Reactivity

The isocyanide functional group enables participation in unique bioorthogonal reactions—including the Ugi four-component reaction, Passerini reaction, and metal coordination—that are not accessible to azido or fluoro substituents [1]. While 3′-azido-2′,3′-dideoxyuridine can undergo strain-promoted or Cu(I)-catalyzed azide-alkyne cycloaddition and 3′-fluoro analogs are largely inert, the isocyano group provides an orthogonal reactive handle for labeling, conjugation, or probe construction without interfering with the nucleoside's base-pairing capability [2]. This class-level property has been exploited with other isocyanide-bearing nucleosides, establishing a precedent for using 3′-isocyano-2′,3′-dideoxyuridine as a versatile synthetic building block.

Bioorthogonal reactivity
Class-level
Isocyanide: Ugi, Passerini, [4+1] cycloaddition, metal coordination Azido: click chemistry; Fluoro: essentially inert
Orthogonal handle for sequential bioconjugation
Aqueous buffer pH 6–8, 25–37°C; class-level precedent
Bioorthogonal chemistry Isocyanide Multicomponent reaction Metal chelation

Key Applications of 3′-Isocyano-2′,3′-dideoxyuridine


Negative Control in Anti-HIV-1 Screening

Because 3′-isocyano-2′,3′-dideoxyuridine is completely devoid of anti-HIV-1 activity at noncytotoxic concentrations [1], it serves as an ideal replication-competent negative control for nucleoside analogue screening. Unlike 3′-azido-2′,3′-dideoxyuridine (EC50 = 0.36 μM) or 3′-fluoro-2′,3′-dideoxyuridine (EC50 = 0.04 μM), which suppress HIV-1 replication [2], this compound allows researchers to distinguish true antiviral hits from non-specific cytotoxicity without background antiviral signal.

Thymidine Kinase Base-Specificity Probe

The direct head-to-head comparison showing that 3′-isocyano-2′,3′-dideoxyuridine has much lower affinity for MT-4 dThd kinase than its thymidine counterpart [1] positions this compound as a valuable probe for dissecting the base-specificity determinants of nucleoside kinases. Its use in kinase assays can help elucidate how the pyrimidine base (uracil vs. thymine) influences substrate recognition, phosphorylation kinetics, and metabolic activation, informing the design of nucleoside prodrugs with tailored activation profiles.

Bioorthogonal Conjugation Handle for Nucleic Acids

The isocyanide moiety at the 3′-position enables participation in Ugi and Passerini multicomponent reactions, as well as metal-coordination chemistry, which are inaccessible to azido or fluoro analogs [1]. This makes 3′-isocyano-2′,3′-dideoxyuridine a strategic building block for constructing oligonucleotide conjugates, fluorescent probes, or metal-based nucleic acid sensors. Its predicted aqueous solubility of ~13 g/L [2] facilitates aqueous-phase conjugation protocols.

Structural Template for Docking and MD Studies

The availability of high-resolution single-crystal X-ray diffraction data, including precise glycosidic torsion angle (χ = –150.5°), sugar pucker (T-2(3)), and C4′–C5′ conformation (γ = 44.6°) [1], provides a validated structural template for computational studies. Researchers investigating nucleoside-binding enzymes or transporters can use these coordinates as a starting point for molecular docking or molecular dynamics simulations, confident in the experimental accuracy of the input geometry.

Application
Selection Property
Validation Focus
Negative control in anti-HIV-1 screening
Absence of antiviral activity at noncytotoxic concentrations
Differentiation from active azido/fluoro analogs
Thymidine kinase base-specificity probe
Markedly lower dThd kinase affinity vs. thymidine analog
Base-recognition kinetics (uracil vs. thymine)
Bioorthogonal conjugation handle
Isocyanide-enabled Ugi/Passerini/metal coordination reactivity
Orthogonality to azide-alkyne/fluorophore chemistries
Structural template for computational studies
High-resolution crystal coordinates (χ, pucker, γ)
Docking and MD simulation input validation
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